molecular formula C28H36N2O6 B2984125 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol CAS No. 1351661-41-0

3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

Cat. No.: B2984125
CAS No.: 1351661-41-0
M. Wt: 496.604
InChI Key: LZELKLGKRVUZEY-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system featuring a pyrano[2,3-f][1,3]benzoxazin-4-one core substituted with a 2-methoxyphenyl group at position 3, a methyl group at position 2, and a 2-morpholin-4-ylethyl moiety at position 7. The inclusion of propan-2-ol (isopropanol) suggests it may exist as a solvate or co-crystal, a common feature in crystallography to enhance stability or solubility . Key structural attributes include:

  • Molecular formula: Likely derived from analogs in the evidence, such as C₃₀H₃₁NO₉ for a related compound with propan-2-ol .
  • Functional groups: Methoxy (electron-donating), morpholine (polar, basic), and fused benzoxazinone (rigid, planar) motifs.

The compound’s synthesis likely involves multicomponent reactions or cyclization strategies, as seen in structurally related pyrano-benzoxazinones .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5.C3H8O/c1-17-23(18-5-3-4-6-21(18)29-2)24(28)19-7-8-22-20(25(19)32-17)15-27(16-31-22)10-9-26-11-13-30-14-12-26;1-3(2)4/h3-8H,9-16H2,1-2H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZELKLGKRVUZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCN4CCOCC4)C5=CC=CC=C5OC.CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structure combines a benzoxazine core with a pyran ring and various functional groups, including a methoxyphenyl and morpholine moiety. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H36N2O6C_{28}H_{36}N_{2}O_{6} with a molecular weight of approximately 500.67 g/mol. The presence of the morpholine group is particularly noteworthy as it is often associated with enhanced biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The morpholine moiety can enhance solubility and bioavailability, which are critical for pharmacological efficacy. The compound's structure suggests potential interactions with enzymes and receptors involved in inflammatory processes and other pathophysiological conditions.

In Vitro Studies

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds containing the benzoxazine scaffold have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways .

Compound NameActivityReference
3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-onePotential COX-II inhibitor
6-MorpholinoquinazolinoneAnticancer properties
4-HydroxybenzoxazinoneNeuroprotective effects

In Vivo Studies

In vivo experiments have indicated that similar compounds can reduce inflammation in animal models. For example, studies on morpholine derivatives have shown their ability to mitigate carrageenan-induced edema in rats, suggesting their potential as anti-inflammatory agents .

Case Studies

Several case studies have focused on the pharmacological properties of compounds related to the target molecule:

  • Neuroprotective Effects : Research on pyrano[3,2-c]chromene derivatives bearing morpholine groups has demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that similar derivatives may offer neuroprotection through modulation of oxidative pathways .
  • Anticancer Activity : A study evaluated the anticancer potential of benzoxazine derivatives against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively.

Scientific Research Applications

The compound 3-(2-methoxyphenyl)-2-methyl-9-[2-(morpholin-4-yl)ethyl]-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a molecular weight of 436.5 and the molecular formula C25H28N2O5C_{25}H_{28}N_2O_5 . Another similar compound is 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol, which has a molecular formula of C28H36N2O6C_{28}H_{36}N_2O_6 and a molecular weight of 496.604.

Research Applications

This compound is a research compound with potential in medicinal chemistry.

Chemical Structure and Properties
The compound has a benzoxazine core with a pyran ring and functional groups, including a methoxyphenyl and morpholine moiety. The morpholine group can enhance biological activity, solubility, and bioavailability, which is critical for pharmacological efficacy.

Target of Action
Compounds with similar structures have been known to target proteins involved in various biochemical pathways. It is likely that it interacts with its targets through hydrogen bonding and π-π interactions. Similar compounds have been known to affect various biochemical pathways, potentially leading to various downstream effects. These properties are crucial in determining the bioavailability of the compound. It is likely that it induces changes at the molecular and cellular levels, potentially leading to various physiological effects.

Biological Activity
This compound may interact with biological targets because of its structure. The morpholine component can improve solubility and bioavailability, which are important for pharmacological efficacy. Its structure suggests it may interact with enzymes and receptors in inflammatory processes and other pathophysiological conditions.

In Vitro Studies
Derivatives similar to this compound exhibit anti-inflammatory properties. Compounds containing the benzoxazine scaffold have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.

In Vivo Studies
In vivo experiments indicated that similar compounds can reduce inflammation in animal models. Studies on morpholine derivatives have shown their ability to mitigate carrageenan-induced edema in rats, suggesting their potential as anti-inflammatory agents.

Case Studies

  • Neuroprotective Effects: Research on pyrano[3,2-c]chromene derivatives bearing morpholine groups has demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that similar derivatives may offer neuroprotection through modulation of oxidative pathways.
  • Anticancer Activity: A study evaluated the anticancer potential of benzoxazine derivatives against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively.
Compound NameActivityReference
3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-onePotential COX-II inhibitor
6-MorpholinoquinazolinoneAnticancer properties
4-HydroxybenzoxazinoneNeuroprotective effects

Comparison with Similar Compounds

3-(4-Methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one (8b)

  • Structure: Pyrano-pyranone core with 4-methoxybenzoyl and methyl substituents.
  • Synthesis: Prepared via condensation of 1-(4-methoxyphenyl)-2-aminomethyl-2-propen-1-one hydrochloride (50% yield, m.p. 125°C) .

3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydropyrano[2,3-f]chromene-4,8-dione

  • Structure: Pyrano-chromene dione with aryl substituents.
  • Synthesis : One-pot multicomponent reaction involving Meldrum’s acid and trimethoxybenzaldehyde .

6-Chloro-4-ethyl-9-(4-methoxybenzyl)-8,10-dihydrobenzoxazin-2-one

  • Structure: Benzoxazinone with chloro, ethyl, and 4-methoxybenzyl groups.
  • Key difference : Chloro substituent increases lipophilicity, while ethyl and benzyl groups may sterically hinder interactions compared to the morpholinylethyl group in the target compound .

Physicochemical and Pharmacological Comparisons

Table 1. Key Properties of Analogues vs. Target Compound

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C₃₀H₃₁NO₉* 2-Methoxyphenyl, morpholinylethyl Not reported Not reported Benzoxazinone, propan-2-ol
8b C₁₈H₁₈O₅ 4-Methoxybenzoyl, methyl 125 50 Pyrano-pyranone
8c C₁₇H₁₃Cl₂O₄ 3,4-Dichlorobenzoyl, methyl 178 53 Pyrano-pyranone
6-Chloro-4-ethyl analog C₂₀H₁₈ClNO₄ Chloro, ethyl, 4-methoxybenzyl Not reported Not reported Benzoxazinone

*Assumed based on .

Key Observations:

Propan-2-ol may improve crystallinity, as seen in co-crystals .

Synthetic Accessibility: The target compound’s fused benzoxazinone system likely requires multistep synthesis, contrasting with the one-pot methods for pyrano-chromenes .

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